molecular formula C13H14N4O2 B6669995 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-5-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B6669995
M. Wt: 258.28 g/mol
InChI Key: NGSXUJXBUKTZKX-CMPLNLGQSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-5-carboxamide is a unique and intriguing compound in the realm of chemistry and pharmacology This compound combines diverse functional groups, making it a subject of interest for various scientific research applications

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(11-3-6-15-17-11)16-10-4-7-19-12(10)9-2-1-5-14-8-9/h1-3,5-6,8,10,12H,4,7H2,(H,15,17)(H,16,18)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSXUJXBUKTZKX-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=CC=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=CC=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-5-carboxamide typically begins with the preparation of the oxolane and pyrazole intermediates. One common synthetic route involves the initial formation of 2-pyridin-3-yloxolane through a condensation reaction between pyridine-3-carboxaldehyde and an appropriate diol, followed by cyclization. The pyrazole-5-carboxamide can be synthesized by the reaction of hydrazine with an appropriate β-keto ester, followed by cyclization and acylation to form the carboxamide. The final step involves coupling these intermediates under specific reaction conditions, often involving a catalyst and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like DMF (dimethylformamide).

Industrial Production Methods

For industrial-scale production, optimization of the synthetic route is crucial. This might involve streamlined steps, continuous flow processes, and the use of readily available reagents. High-pressure reactors and automated synthesis platforms could be employed to enhance yield and purity while reducing production costs. The scalability of the production process is ensured by rigorous quality control measures and adherence to standardized protocols.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-5-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: : The pyridine and oxolane rings can be targets for oxidation reactions, leading to the formation of N-oxides and lactones, respectively.

  • Reduction: : The compound can be reduced at the pyrazole or carboxamide moieties, yielding corresponding hydrazines or amines.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), organolithium reagents, and Grignard reagents.

Major Products

Major products formed from these reactions include:

  • Pyridine N-oxides

  • Pyrazole hydrazines

  • Substituted pyridines and pyrazoles, depending on the specific reagents and conditions employed.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-5-carboxamide has a multitude of scientific research applications, including:

  • Chemistry: : As a versatile intermediate in organic synthesis, this compound serves as a building block for more complex molecules. It is utilized in the development of new synthetic methodologies and catalytic processes.

  • Biology: : The unique structural features of this compound make it a useful probe in studying biological systems. It can be used to investigate enzyme inhibition, receptor binding, and protein-ligand interactions.

  • Medicine: : It has potential therapeutic applications, particularly in the development of novel drugs. Its ability to interact with specific biological targets makes it a candidate for anti-inflammatory, antimicrobial, and anticancer research.

  • Industry: : In industrial settings, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-5-carboxamide exerts its effects is closely related to its ability to interact with specific molecular targets. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π interactions, and metal coordination. This enables the compound to bind to enzymes, receptors, and other proteins, modulating their activity. The oxolane moiety provides additional sites for interaction, enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

List of Similar Compounds

  • 2-pyridinyl-1H-pyrazole-5-carboxamide

  • 3-pyridinyl-1H-pyrazole-5-carboxamide

  • N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide

  • N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide

There you have it—a deep dive into the world of this compound. This compound really is a remarkable subject for research and development. Anything in particular that caught your eye?

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